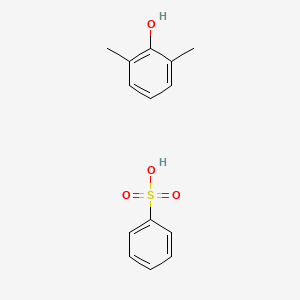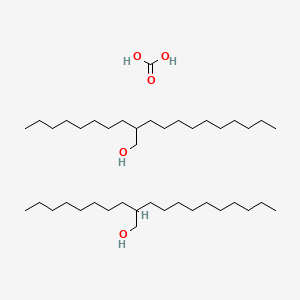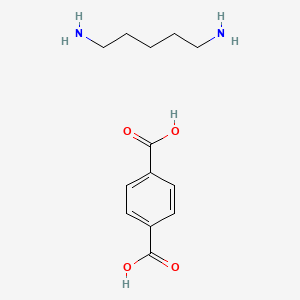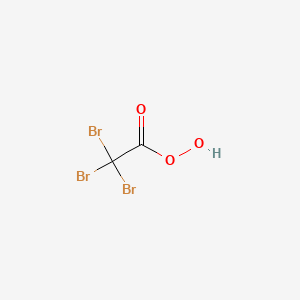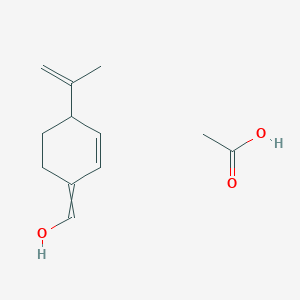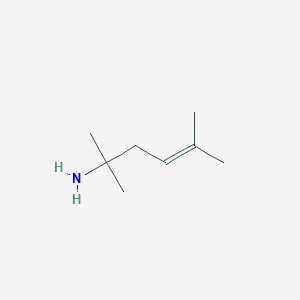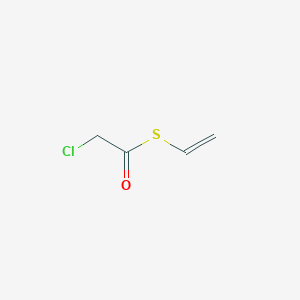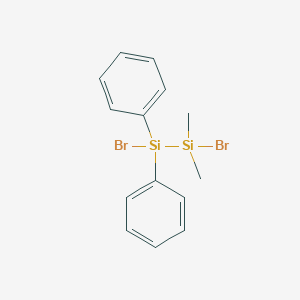
S-(3-Ethynylphenyl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(3-Ethynylphenyl) ethanethioate: is an organic compound with the molecular formula C10H8OS It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an ethanethioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Ethynylphenyl) ethanethioate typically involves the Sonogashira cross-coupling reaction. This reaction is carried out under an inert atmosphere using a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, such as CuI. The reaction conditions often include the use of a solvent mixture like tetrahydrofuran (THF) and a base such as Hunig’s base. The reaction mixture is stirred at elevated temperatures (around 50°C) for 12-48 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques like column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: S-(3-Ethynylphenyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form ethyl derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(3-Ethynylphenyl) ethanethioate is used as a building block in organic synthesis, particularly in the preparation of complex molecular structures and materials with specific electronic properties .
Biology: The compound is explored for its potential use in bioimaging and as a probe in biological systems due to its unique structural features and reactivity .
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound, particularly in the development of novel drugs and diagnostic agents .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, which have applications in electronics and photonics .
Wirkmechanismus
The mechanism of action of S-(3-Ethynylphenyl) ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects .
Vergleich Mit ähnlichen Verbindungen
- S-(4-Ethynylphenyl) ethanethioate
- S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate
- (4-Ethynylphenyl)(methyl)sulfane
- Trimethyl((4-(methylthio)phenyl)ethynyl)silane
Comparison: S-(3-Ethynylphenyl) ethanethioate is unique due to the position of the ethynyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, such as S-(4-Ethynylphenyl) ethanethioate, the 3-position ethynyl group may result in different electronic and steric effects, leading to variations in its chemical behavior and applications .
Eigenschaften
CAS-Nummer |
653600-41-0 |
|---|---|
Molekularformel |
C10H8OS |
Molekulargewicht |
176.24 g/mol |
IUPAC-Name |
S-(3-ethynylphenyl) ethanethioate |
InChI |
InChI=1S/C10H8OS/c1-3-9-5-4-6-10(7-9)12-8(2)11/h1,4-7H,2H3 |
InChI-Schlüssel |
WNSLICIIKFQIIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SC1=CC=CC(=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)
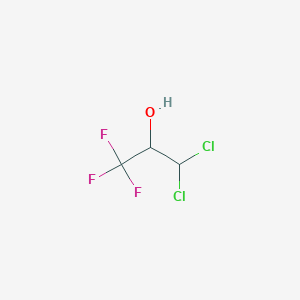
![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)
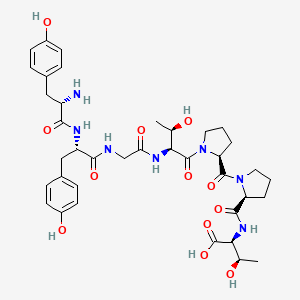
![2,2'-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol)](/img/structure/B12545426.png)
